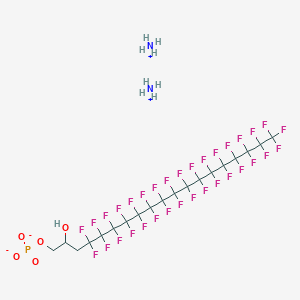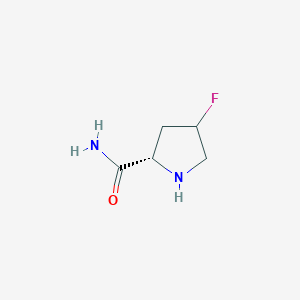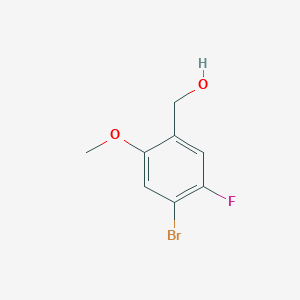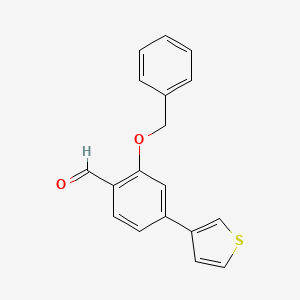![molecular formula C7H12ClN5 B12841032 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing nitrogen atoms, making it a versatile scaffold for drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride can be achieved through various methods. One common approach involves the rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method provides chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% .
Another method involves the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This approach uses substrate activation strategies to achieve high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For example, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in certain diseases . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another BTK inhibitor with a similar core structure.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Used in medicinal chemistry for its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological properties and make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H12ClN5 |
|---|---|
Molekulargewicht |
201.66 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H11N5.ClH/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;/h4,10H,1-3H2,(H3,8,9);1H |
InChI-Schlüssel |
MUZSCJNRPRXGPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C=NN2C1)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)


![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)




![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)


